molecular formula C15H21N3O B12728888 Ethanamine, N,N-dimethyl-2-((R)-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- CAS No. 148981-62-8

Ethanamine, N,N-dimethyl-2-((R)-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)-

Cat. No.: B12728888
CAS No.: 148981-62-8
M. Wt: 259.35 g/mol
InChI Key: DCMJBKFKXGPPMT-OAHLLOKOSA-N
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Description

Ethanamine, N,N-dimethyl-2-(®-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- is a complex organic compound with a unique structure that includes a pyrazole ring and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N-dimethyl-2-(®-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the phenylmethoxy group, and the final attachment of the ethanamine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-dimethyl-2-(®-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Ethanamine, N,N-dimethyl-2-(®-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, N,N-dimethyl-2-(®-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethanamine, N,N-dimethyl-: A simpler analog with similar amine functionality.

    Phenylmethoxy derivatives: Compounds with similar phenylmethoxy groups but different substituents on the pyrazole ring.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents on the phenylmethoxy group.

Uniqueness

Ethanamine, N,N-dimethyl-2-(®-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

148981-62-8

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N,N-dimethyl-2-[(R)-(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine

InChI

InChI=1S/C15H21N3O/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3/h4-10,15H,11-12H2,1-3H3/t15-/m1/s1

InChI Key

DCMJBKFKXGPPMT-OAHLLOKOSA-N

Isomeric SMILES

CN1C(=CC=N1)[C@@H](C2=CC=CC=C2)OCCN(C)C

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C

Origin of Product

United States

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